molecular formula C14H22N2O3 B570623 Rivastigmine N-Oxide (Technical Grade) CAS No. 1369779-37-2

Rivastigmine N-Oxide (Technical Grade)

Cat. No. B570623
CAS RN: 1369779-37-2
M. Wt: 266.341
InChI Key: LIWGAHYAHSNGDC-UHFFFAOYSA-N
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Description

Rivastigmine N-Oxide (Technical Grade) is primarily used in the pharmaceutical industry as an intermediate in the production of the Alzheimer’s drug Rivastigmine . It is a white to off-white crystalline powder .


Molecular Structure Analysis

Rivastigmine N-Oxide (Technical Grade) has a molecular weight of 287.3 g/mol . The molecular formula is C14H22N2O3 .


Chemical Reactions Analysis

Rivastigmine N-Oxide (Technical Grade) is a cholinesterase inhibitor . This means it works by increasing the levels of a neurotransmitter called acetylcholine in the brain .


Physical And Chemical Properties Analysis

Rivastigmine N-Oxide (Technical Grade) is a white to off-white crystalline powder that is soluble in water . It has a molecular weight of 287.3 g/mol .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “Rivastigmine N-Oxide (Technical Grade)”, focusing on six unique applications:

Neurology Research Chemicals and Analytical Standards

It serves as a certified reference material for highly accurate and reliable data analysis in neurology research, aiding in the development of new therapeutic strategies .

β-Amyloid Aggregation Reduction

Research focuses on reducing β-amyloid aggregation by means of decreasing β-amyloid production, increasing its clearance, or inhibiting its aggregation, which is a key pathophysiology in Alzheimer’s disease .

Nanocarrier Drug Delivery Systems

Rivastigmine nanoparticles have been developed for administration through the intranasal route, with preliminary optimization of processing and formulation parameters done by experimental design approaches .

Angiogenesis Regulation

Rivastigmine has a unique effect on regulating angiogenesis, reducing oxidative stress and inflammation response, which seems to be beneficial to the survival of flaps in medical procedures .

Cognitive Function Improvement

Rivastigmine is effective in reversing cognitive impairments induced by conditions such as scopolamine-induced cognitive dysfunction, showcasing its potential therapeutic effect .

Mechanism of Action

Target of Action

Rivastigmine N-Oxide (Technical Grade) is a derivative of Rivastigmine, a medication used to treat Alzheimer’s disease . The primary targets of Rivastigmine are acetylcholinesterase and butyrylcholinesterase , two enzymes that break down the neurotransmitter acetylcholine in the brain . By inhibiting these enzymes, Rivastigmine increases the concentration of acetylcholine, which plays a crucial role in memory and learning .

Mode of Action

Rivastigmine binds reversibly with and inactivates cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses .

Biochemical Pathways

The primary biochemical pathway affected by Rivastigmine is the cholinergic pathway. In Alzheimer’s disease, there is a deficiency of acetylcholine due to the selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus . By inhibiting the enzymes that break down acetylcholine, Rivastigmine increases the concentration of this neurotransmitter, thereby enhancing cholinergic function .

Pharmacokinetics

Rivastigmine, the parent compound, is known to have a bioavailability of 60 to 72% . It is metabolized extensively via cholinesterase-mediated hydrolysis in the brain, and the metabolite undergoes N-demethylation and/or sulfate conjugation hepatically . The compound does cross the blood-brain barrier .

Result of Action

The result of Rivastigmine’s action is an increase in the concentration of acetylcholine in the brain, which can help to alleviate the symptoms of Alzheimer’s disease . This includes improvements in cognitive function, such as memory and learning .

Action Environment

It is known that rivastigmine, the parent compound, is effective in the central nervous system, particularly in the brain . Factors such as the patient’s age, body weight, and smoking status can influence the pharmacokinetics and efficacy of Rivastigmine

Future Directions

Rivastigmine N-Oxide (Technical Grade) serves as a valuable tool in researching and developing new treatments for Alzheimer’s disease . Its study and development may lead to further advances in the treatment of this debilitating disease .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Rivastigmine N-Oxide (Technical Grade) involves the oxidation of Rivastigmine using hydrogen peroxide as the oxidizing agent.", "Starting Materials": [ "Rivastigmine", "Hydrogen peroxide", "Methanol" ], "Reaction": [ "Mix Rivastigmine and methanol in a flask", "Add hydrogen peroxide dropwise to the flask while stirring", "Heat the mixture at 60-70°C for 3-4 hours", "Cool the mixture to room temperature", "Filter the mixture to obtain the crude product", "Purify the crude product using recrystallization or column chromatography" ] }

CAS RN

1369779-37-2

Product Name

Rivastigmine N-Oxide (Technical Grade)

Molecular Formula

C14H22N2O3

Molecular Weight

266.341

IUPAC Name

[3-[1-[hydroxymethyl(methyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate

InChI

InChI=1S/C14H22N2O3/c1-5-15(3)14(18)19-13-8-6-7-12(9-13)11(2)16(4)10-17/h6-9,11,17H,5,10H2,1-4H3

InChI Key

LIWGAHYAHSNGDC-UHFFFAOYSA-N

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)CO

synonyms

N-Ethyl-N-methylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester N-Oxide;  (S)-Ethylmethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester N-Oxide;  [R-(R*,R*)]-2,3-Dihydroxybutanedioate N-Oxide;  ENA 713 N-Oxide;  Rivastigmine N-Oxide;  SDZ-

Origin of Product

United States

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